LL-37 FK-13 Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

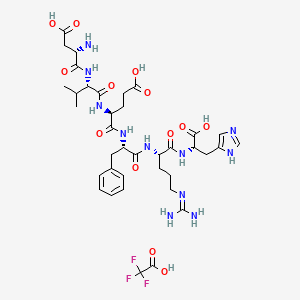

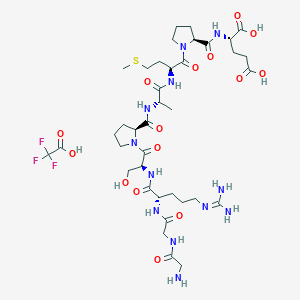

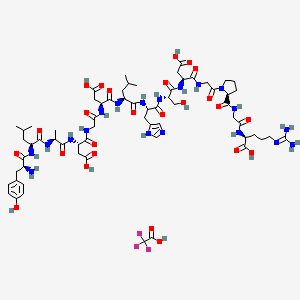

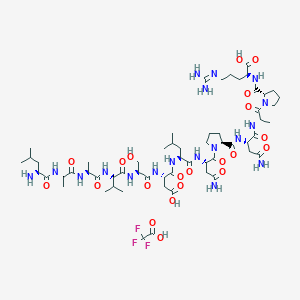

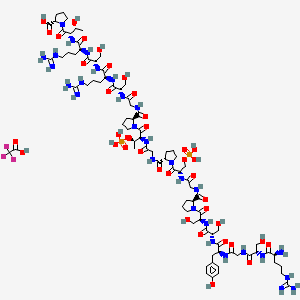

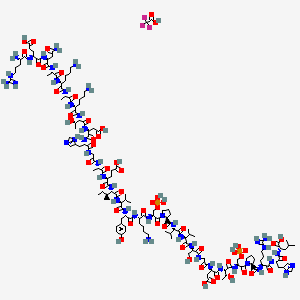

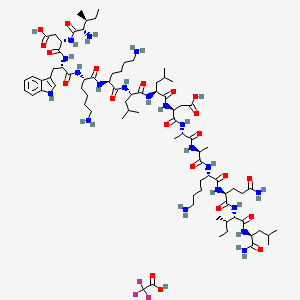

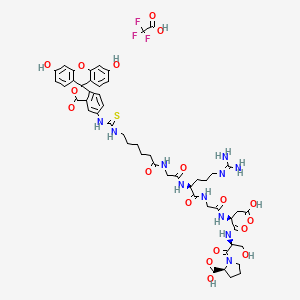

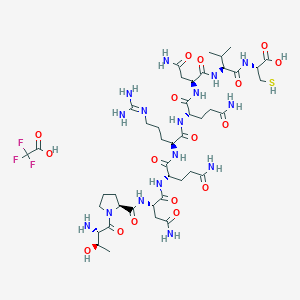

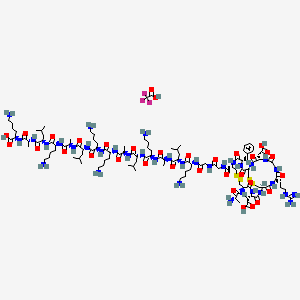

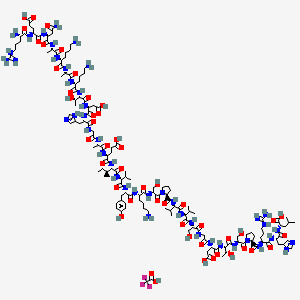

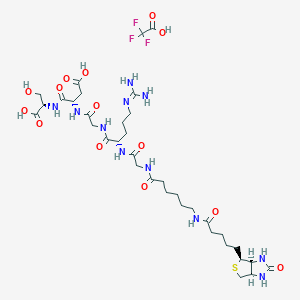

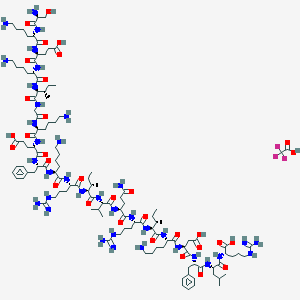

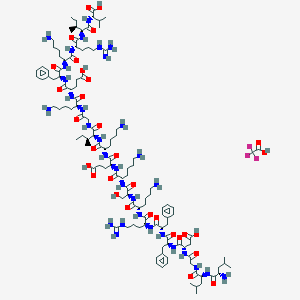

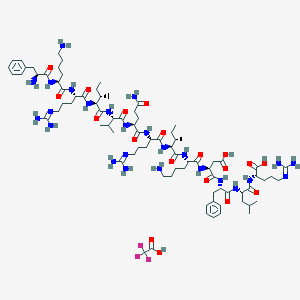

LL-37 FK-13 Trifluoroacetate is a compound with the molecular formula C82H136F3N25O19 . It is a derivative of the human cathelicidin LL-37, which is an antimicrobial peptide (AMP) known for its potent antimicrobial and anti-inflammatory activities . The peptide LL-37 has been shown to have microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica .

Synthesis Analysis

The FK-13 analogs of LL-37, including this compound, are synthesized using amino acid substitution based on the sequence of the 13-meric short FK13 peptide (residues 17-29 of LL-37), which has been identified as the region responsible for the antimicrobial activity of LL-37 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 1833.1 g/mol . The peptide adopts a helical structure in the presence of membrane lipids .

Mechanism of Action

Target of Action

LL-37 FK-13 Trifluoroacetate, a derivative of the human cathelicidin LL-37, primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2) . ABCG2 is a protein that plays a crucial role in multidrug resistance, which is a significant challenge in cancer treatment.

Mode of Action

This compound interacts with its target, ABCG2, by inhibiting its ATPase activity . This inhibition disrupts the function of ABCG2, which is to pump various molecules across cell membranes, including chemotherapeutic drugs in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the effectiveness of chemotherapy by preventing drug efflux from cancer cells.

Result of Action

This compound exhibits anticancer activity by inhibiting the ATPase activity of ABCG2, thereby disrupting the efflux of chemotherapeutic drugs from cancer cells . This action results in increased intracellular drug concentrations, enhancing the cytotoxic effects on cancer cells.

Future Directions

The future directions for research on LL-37 FK-13 Trifluoroacetate could involve developing novel LL-37-derived short α-helical AMPs with improved cell selectivity and without a significant loss of anti-inflammatory activity relative to that of parental LL-37 . These peptides could potentially be developed as novel antimicrobial/anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

LL-37 FK-13 Trifluoroacetate interacts with a variety of biomolecules. It has been shown to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction suggests that this compound may play a role in modulating cellular transport processes.

Cellular Effects

This compound exerts various effects on cells. It has been shown to possess microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica . This suggests that this compound may influence cell function by modulating the cellular response to microbial invasion.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes. LL-37 can cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts . This ability to penetrate cell membranes may underlie its various cellular effects.

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H135N25O17.C2HF3O2/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48;3-2(4,5)1(6)7/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZTIFPEFVUCT-VNBFMRIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H136F3N25O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1833.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.